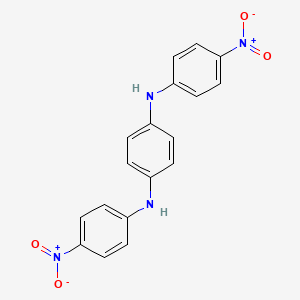
1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitrophenyl groups attached to the nitrogen atoms of a 1,4-benzenediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- typically involves the reaction of 1,4-benzenediamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of 1,4-benzenediamine attack the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)
- 1,4-Benzenediamine, N-phenyl-
- N,N’-di-sec-Butyl-p-phenylenediamine
Uniqueness
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it has a higher potential for redox reactions and electrophilic substitutions, making it a versatile compound for various applications.
Propiedades
Número CAS |
41266-01-7 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
1-N,4-N-bis(4-nitrophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)17-9-5-15(6-10-17)19-13-1-2-14(4-3-13)20-16-7-11-18(12-8-16)22(25)26/h1-12,19-20H |
Clave InChI |
BOEXYFYBEVOOKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)
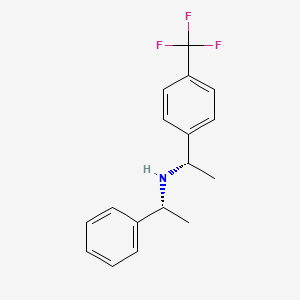
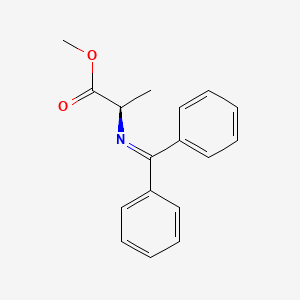
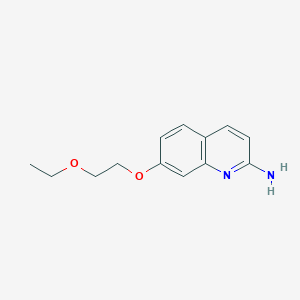

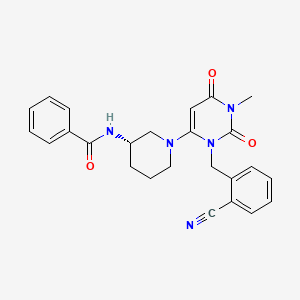

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)
![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)

![N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide](/img/structure/B14117809.png)
